2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is a chemical compound with the molecular formula C16H15N5·2HCl and a molecular weight of 350.25 g/mol . It is known for its fluorescent properties and is commonly used as a DNA-binding dye in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride involves multiple steps, starting from the appropriate indole derivativesThe final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting and quantifying nucleic acids.
Biology: Employed in fluorescence microscopy to stain DNA in cells and tissues.
Medicine: Utilized in diagnostic assays to detect genetic material and study cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The compound exerts its effects by binding to the minor groove of double-stranded DNA, preferentially at AT-rich regions. This binding enhances its fluorescence, making it a valuable tool for visualizing DNA. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Comparison with Similar Compounds
Similar Compounds
4’,6-Diamidino-2-phenylindole dihydrochloride (DAPI): Another DNA-binding dye with similar fluorescent properties.
Ethidium Bromide: A commonly used nucleic acid stain with different binding characteristics.
Hoechst 33342: A bisbenzimide derivative used for staining DNA in live and fixed cells
Uniqueness
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is unique due to its high specificity for AT-rich regions of DNA and its strong fluorescence, which makes it particularly useful in applications requiring precise DNA visualization .
Properties
Molecular Formula |
C16H17Cl2N5 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H |
InChI Key |
LGRUTEXALOPTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.